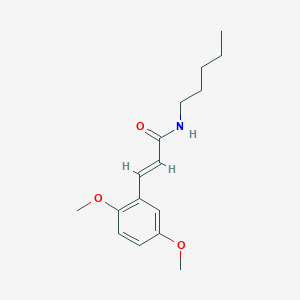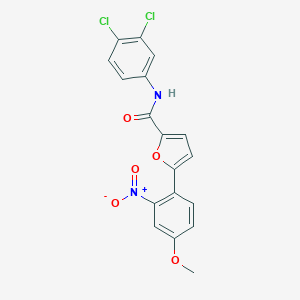![molecular formula C21H17N3OS B254990 4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254990.png)
4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
The potential applications of 4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It also has potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects
Studies have shown that 4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile has several biochemical and physiological effects. It has been shown to reduce inflammation, scavenge free radicals, and inhibit the growth of certain microorganisms. It also has potential applications in regulating blood glucose levels and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile in lab experiments is its broad range of pharmacological effects. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Direcciones Futuras
Future research on 4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile could focus on elucidating its mechanism of action, optimizing its use in the treatment of various diseases, and exploring its potential applications in drug delivery systems. Additionally, further studies could investigate the safety and toxicity of this compound in vivo.
Conclusion
4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile is a compound with vast potential applications in scientific research. Its anti-inflammatory, antioxidant, and antimicrobial properties, as well as its potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases, make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and optimize its use in research and drug development.
Métodos De Síntesis
The synthesis of 4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 2-oxo-1-naphthoic acid hydrazide in the presence of triethylamine and acetic acid. The resulting compound has a molecular formula of C23H17N3O2S and a molecular weight of 399.47 g/mol.
Propiedades
Nombre del producto |
4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
|---|---|
Fórmula molecular |
C21H17N3OS |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
InChI |
InChI=1S/C21H17N3OS/c22-11-16-19-14-7-9-24(10-8-14)21(19)26-20(16)23-12-17-15-4-2-1-3-13(15)5-6-18(17)25/h1-6,12,14,23H,7-10H2/b17-12- |
Clave InChI |
ATEHWJKNKWATNK-ATVHPVEESA-N |
SMILES isomérico |
C1CN2CCC1C3=C2SC(=C3C#N)N/C=C/4\C(=O)C=CC5=CC=CC=C54 |
SMILES |
C1CN2CCC1C3=C2SC(=C3C#N)NC=C4C(=O)C=CC5=CC=CC=C54 |
SMILES canónico |
C1CN2CCC1C3=C2SC(=C3C#N)NC=C4C(=O)C=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)
![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)

![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
